D-5-Hydroxytryptophan

説明

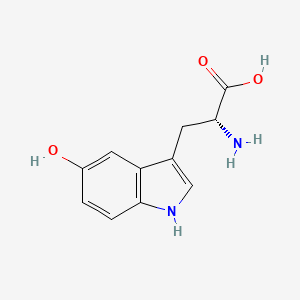

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195863 | |

| Record name | 5-Hydroxytryptophan D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4350-07-6 | |

| Record name | D-5-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-5-Hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophan D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZQ5SQ239Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Metabolic Pathway of L-5-Hydroxytryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolic fate of L-5-Hydroxytryptophan (5-HTP), a critical precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. This document details the enzymatic reactions, metabolic pathways, quantitative data, and key experimental protocols relevant to the study of 5-HTP.

Introduction

L-5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a key intermediate in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] Unlike its precursor, L-tryptophan, 5-HTP readily crosses the blood-brain barrier, making it a compound of significant interest in neuroscience and drug development for conditions where serotonin levels are implicated, such as depression, anxiety, and sleep disorders.[2][3] This guide will explore the core biochemical processes governing the synthesis and metabolism of 5-HTP. While the user's query specified "D-5-Hydroxytryptophan", the biologically active and relevant isomer is L-5-Hydroxytryptophan, which will be the focus of this guide.

Synthesis of L-5-Hydroxytryptophan

The synthesis of 5-HTP is the initial and rate-limiting step in the production of serotonin.[1][2][4]

Enzymatic Reaction:

L-Tryptophan is hydroxylated at the 5-position of the indole (B1671886) ring to form L-5-Hydroxytryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) .[1][2][5]

-

Enzyme: Tryptophan hydroxylase (EC 1.14.16.4)

-

Substrates: L-Tryptophan, Molecular Oxygen (O₂)

-

Cofactors: Tetrahydrobiopterin (BH₄) and Ferrous Iron (Fe²⁺)[6]

-

Products: L-5-Hydroxytryptophan, Dihydrobiopterin (BH₂)

TPH exists in two isoforms:

-

TPH1: Primarily found in peripheral tissues such as the gut, skin, and pineal gland.[2]

-

TPH2: The predominant isoform in the central nervous system, specifically in neuronal cell types.[2]

The activity of TPH is a critical regulatory point for serotonin synthesis.

Visualization of 5-HTP Synthesis

Caption: Synthesis of L-5-Hydroxytryptophan from L-Tryptophan.

Metabolic Pathway of L-5-Hydroxytryptophan

Once synthesized, 5-HTP is rapidly metabolized into serotonin and subsequently into melatonin.

Step 1: Decarboxylation to Serotonin

5-HTP undergoes decarboxylation to form serotonin (5-hydroxytryptamine).

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC) (EC 4.1.1.28)[1]

-

Substrate: L-5-Hydroxytryptophan

-

Cofactor: Pyridoxal phosphate (B84403) (Vitamin B₆)[1]

-

Product: Serotonin (5-HT)

This reaction occurs in both the nervous system and the liver.[1]

Step 2: Conversion of Serotonin to Melatonin

Serotonin can be further metabolized to melatonin, primarily in the pineal gland. This is a two-step process:

-

N-acetylation of Serotonin:

-

Enzyme: Serotonin N-acetyltransferase (AANAT)

-

Substrates: Serotonin, Acetyl-CoA

-

Product: N-acetylserotonin

-

-

O-methylation of N-acetylserotonin:

-

Enzyme: N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole O-methyltransferase (HIOMT)

-

Substrates: N-acetylserotonin, S-adenosyl-L-methionine (SAM)

-

Product: Melatonin

-

Visualization of the 5-HTP Metabolic Pathway

Caption: Metabolic pathway of L-5-Hydroxytryptophan to Serotonin and Melatonin.

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in the 5-HTP synthesis and metabolic pathway.

Table 1: Kinetic Properties of Tryptophan Hydroxylase (TPH)

| Enzyme Isoform | Substrate | Km (μM) | Vmax | Source Organism/Tissue | Reference |

| TPH1 | L-Tryptophan | Lower Km value compared to TPH2 | - | Human (expressed in COS7 cells) | [7] |

| TPH2 | L-Tryptophan | - | 3-4 fold increase upon removal of N-terminus | Human (expressed in COS7 cells) | [7] |

| TPH | L-Tryptophan | 30 - 60 | - | Brain | [8] |

Table 2: Kinetic Properties of Aromatic L-amino acid Decarboxylase (AADC)

| Substrate | Km (mM) | Vmax (pmol dopamine (B1211576)/min/ml) | Source Organism/Tissue | Reference |

| L-DOPA (control) | 0.71 | 39.1 | Human Plasma | [9] |

| L-DOPA (patient with AADC deficiency) | 4.26 | 37.5 | Human Plasma | [9] |

Note: Kinetic parameters can vary significantly based on the source of the enzyme, purification methods, and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments in 5-HTP research are provided below.

Quantification of 5-HTP by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of 5-HTP in biological samples.[10]

Objective: To quantify the concentration of 5-HTP in a given sample.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Fluorescence or Diode Array Detector (DAD)

-

Mobile Phase: 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent B)[10]

-

5-HTP standard solution

-

Sample (e.g., serum, plasma, tissue homogenate)

-

Acetonitrile for protein precipitation

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: a. For liquid samples (serum, plasma), precipitate proteins by adding 3 volumes of ice-cold acetonitrile. b. For tissue samples, homogenize in an appropriate buffer and then precipitate proteins with acetonitrile. c. Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. d. Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Standard Curve Preparation: a. Prepare a stock solution of 5-HTP in the mobile phase. b. Perform serial dilutions to create a series of standard solutions with known concentrations.

-

HPLC Analysis: a. Set up the HPLC system with the C18 column. b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B). c. Set the detector wavelength (e.g., 230 nm and 270 nm for DAD).[10] d. Inject the prepared standards and samples onto the column. e. Run a gradient elution to separate the components.

-

Data Analysis: a. Identify the 5-HTP peak in the chromatograms based on the retention time of the standard. b. Integrate the peak area for each standard and sample. c. Construct a standard curve by plotting peak area against the concentration of the standards. d. Determine the concentration of 5-HTP in the samples by interpolating their peak areas on the standard curve.

Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is based on a continuous fluorometric assay.[11]

Objective: To measure the enzymatic activity of TPH.

Principle: The hydroxylation of tryptophan to 5-HTP results in an increase in fluorescence, which can be monitored in real-time.

Materials:

-

Fluorometric microplate reader

-

TPH enzyme preparation

-

Assay Buffer (e.g., 50 mM MES, pH 7.0)

-

L-Tryptophan solution

-

6-Methyltetrahydropterin (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

Procedure:

-

Prepare a master mix containing the assay buffer, L-tryptophan, 6-methyltetrahydropterin, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate at the desired final concentrations.

-

Add the TPH enzyme preparation to the master mix.

-

Immediately transfer the reaction mixture to a microplate.

-

Measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm.

-

Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the rate of fluorescence change per unit of time per amount of enzyme.

Aromatic L-amino acid Decarboxylase (AADC) Activity Assay in Plasma

This protocol is adapted from methods used for the diagnosis of AADC deficiency.[12]

Objective: To measure the enzymatic activity of AADC in plasma.

Principle: The assay measures the conversion of a substrate (L-DOPA or 5-HTP) to its product (dopamine or serotonin) by AADC in a plasma sample.

Materials:

-

Plasma sample

-

Sodium phosphate buffer (e.g., 167 mM, pH 7.0)

-

Pyridoxal-5-phosphate (cofactor)

-

L-DOPA (substrate)

-

Acetonitrile (to stop the reaction)

-

Dopamine standard

-

Internal standard (e.g., dopamine-d4)

-

LC-MS/MS system

Procedure:

-

Incubate 100 µL of plasma with 50 µL of pyridoxal-5-phosphate and 300 µL of phosphate buffer for 2 hours at 37°C.[12]

-

Add 50 µL of L-DOPA (20 mM) to initiate the reaction and incubate for 90 minutes at 37°C.[12]

-

Stop the reaction by adding 500 µL of acetonitrile.[12]

-

Add the internal standard.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of dopamine produced.

-

Calculate AADC activity based on the amount of product formed per unit of time per volume of plasma.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of 5-HTP in a biological sample using HPLC.

Caption: A typical experimental workflow for quantifying 5-HTP.

Conclusion

The synthesis and metabolism of L-5-Hydroxytryptophan are fundamental processes for the production of the key neurotransmitter serotonin and the hormone melatonin. Understanding the enzymes, cofactors, and kinetics of this pathway is crucial for research in neuroscience, pharmacology, and the development of therapeutics for a variety of neurological and psychiatric disorders. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for professionals in these fields.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. static.igem.org [static.igem.org]

- 12. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 5-Hydroxytryptophan in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological function of 5-Hydroxytryptophan (B29612) (5-HTP) in the central nervous system (CNS). While the query specified D-5-Hydroxytryptophan, the vast body of scientific literature focuses almost exclusively on L-5-Hydroxytryptophan (L-5-HTP) , the biologically active precursor to the neurotransmitter serotonin (B10506). The enzyme responsible for the conversion of 5-HTP to serotonin, Aromatic L-amino acid decarboxylase (AADC), is stereospecific for L-amino acids. This strongly suggests that this compound does not serve as a direct precursor to serotonin and is likely to have limited, if any, direct biological activity in the CNS. Therefore, this guide will focus on the well-documented roles of L-5-HTP.

L-5-HTP readily crosses the blood-brain barrier and is the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter implicated in the regulation of mood, sleep, anxiety, appetite, and pain perception.[1][2] This guide will delve into the pharmacokinetics, signaling pathways, and physiological effects of L-5-HTP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

The Serotonin Synthesis Pathway: The Central Role of L-5-HTP

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process. L-5-HTP is the key intermediate metabolite in this pathway.[3]

-

Hydroxylation of L-Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan to L-5-HTP by the enzyme tryptophan hydroxylase (TPH).[3]

-

Decarboxylation of L-5-HTP: L-5-HTP is then rapidly converted to serotonin by the enzyme Aromatic L-amino acid decarboxylase (AADC), a reaction that requires pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor.[3][4]

Unlike L-tryptophan, which is also utilized in other metabolic pathways, L-5-HTP is committed to the synthesis of serotonin.[5] Furthermore, L-5-HTP's transport across the blood-brain barrier is not dependent on a carrier that it shares with other amino acids, allowing for more direct and efficient elevation of CNS serotonin levels.[2]

Quantitative Effects of L-5-HTP on CNS Serotonin Levels

Administration of L-5-HTP leads to a dose-dependent increase in serotonin levels in the CNS. This has been demonstrated in both preclinical and clinical studies.

Table 1: Effect of Intramuscular L-5-HTP Administration on Cerebrospinal Fluid (CSF) Levels of 5-HTP and Serotonin in Rhesus Macaques

| Dosage of L-5-HTP (mg/kg) | Mean CSF 5-HTP Concentration (pg/mL) | Mean CSF Serotonin Concentration (pg/mL) |

| 0 (Saline) | ~20 | ~25 |

| 20 | ~55 | ~30 |

| 40 | ~100 | ~35 |

Data adapted from a study in rhesus macaques.[6] The study showed that intramuscular administration of L-5-HTP significantly increased CSF concentrations of both 5-HTP and serotonin.

Key Biological Functions and Physiological Effects in the CNS

By increasing serotonin synthesis, L-5-HTP influences a wide range of physiological and behavioral processes.

Mood Regulation

Low levels of serotonin are associated with depression. L-5-HTP has been investigated as a therapeutic agent for depression due to its ability to increase brain serotonin levels. Several clinical studies have suggested its potential efficacy in improving mood.[5][7]

Sleep Regulation

Serotonin is a precursor to melatonin, a hormone crucial for regulating the sleep-wake cycle. Increased serotonin levels following L-5-HTP administration can lead to increased melatonin production, potentially improving sleep quality.[8] Some studies in cats have shown that D,L-5-HTP increases the awake, drowsy pattern and reduces REM sleep in the initial hours after administration.[9]

Anxiety and Panic Disorders

The serotonergic system plays a significant role in anxiety. L-5-HTP has been studied for its anxiolytic effects, with some research suggesting it may be beneficial in reducing symptoms of anxiety and panic.[10]

Appetite Control

Serotonin is involved in the regulation of appetite and satiety. By increasing serotonin levels, L-5-HTP may promote a feeling of fullness and reduce food intake, which has led to its investigation as a potential weight management supplement.[7]

Pain Perception

The descending serotonergic pathways from the brainstem to the spinal cord are critical in modulating pain. Serotonin can have both inhibitory and facilitatory effects on pain signals, and L-5-HTP, by influencing this system, may alter pain perception.

Experimental Protocols

This section provides an overview of methodologies used in key experiments to evaluate the effects of L-5-HTP.

Measurement of 5-HTP and Serotonin in Brain Tissue

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection.[11]

Protocol Outline:

-

Tissue Preparation: Brain tissue is dissected, weighed, and homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifugation: The homogenate is centrifuged to pellet the precipitated protein, and the supernatant containing the analytes is collected.

-

HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.[12]

-

Separation: 5-HTP and serotonin are separated based on their physicochemical properties as they pass through the column with a mobile phase (e.g., a mixture of buffer, methanol, and an ion-pairing agent).

-

Detection: Analytes are detected using an electrochemical detector (which measures the current generated by the oxidation of the compounds) or a fluorescence detector (which measures the fluorescence emitted by the compounds at specific excitation and emission wavelengths).

-

Quantification: The concentration of each analyte is determined by comparing the peak area of the sample to that of a known standard.

A more advanced method involves Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for higher sensitivity and specificity.[13]

Assessment of Anxiety-Like Behavior in Rodents

Method: Elevated Plus Maze (EPM) Test.[8][14][15][16]

Protocol Outline:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Acclimation: Rodents are habituated to the testing room for at least 30-60 minutes before the test.

-

Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The session is recorded by an overhead camera and analyzed using tracking software.

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the animal is less fearful of the open, elevated spaces.

Assessment of Depressive-Like Behavior in Rodents

Method: Forced Swim Test (FST).[17][18][19][20][21]

Protocol Outline:

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure (for mice): The mouse is placed in the water for a 6-minute session. The behavior is recorded.

-

Data Analysis: The duration of immobility (floating passively) during the last 4 minutes of the test is measured.

-

Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal spends more time actively trying to escape.

Signaling Pathways and Logical Relationships

The primary mechanism of action of L-5-HTP is its conversion to serotonin, which then acts on a variety of postsynaptic and presynaptic receptors to modulate neuronal activity.

Conclusion and Future Directions

L-5-Hydroxytryptophan serves as a direct and effective precursor for serotonin synthesis in the central nervous system. Its ability to bypass the rate-limiting step of tryptophan hydroxylase and readily cross the blood-brain barrier makes it a valuable tool for researchers studying the serotonergic system and a compound of interest for potential therapeutic applications in conditions associated with serotonin dysregulation. It is critical to note the stereospecificity of the enzymes involved in serotonin synthesis, which renders this compound biologically inactive as a direct serotonin precursor. Future research should continue to explore the therapeutic potential of L-5-HTP, focusing on optimizing delivery methods to enhance its efficacy and safety profile, as well as further elucidating its precise role in various neuropsychiatric disorders through well-controlled clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 4. Reactome | Decarboxylation of 5-hydroxytryptophan forms serotonin [reactome.org]

- 5. altmedrev.com [altmedrev.com]

- 6. The effects of 5-hydroxytryptophan on attention and central serotonin neurochemistry in the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. The effects of 5-hydroxytryptophan and L-tryptophan on wakefulness and sleep patterns in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral, neuroendocrine, and biochemical effects of 5-hydroxytryptophan administration in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Elevated plus maze protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. mmpc.org [mmpc.org]

- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. animal.research.wvu.edu [animal.research.wvu.edu]

- 21. m.youtube.com [m.youtube.com]

Stereospecificity of 5-Hydroxytryptophan Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophan (B29612) (5-HTP), a naturally occurring amino acid and immediate precursor to the neurotransmitter serotonin (B10506), exists as two stereoisomers: L-5-Hydroxytryptophan (L-5-HTP) and D-5-Hydroxytryptophan (D-5-HTP). This technical guide delves into the critical importance of stereospecificity in the biological activity, metabolic fate, and therapeutic potential of 5-HTP. It provides a comprehensive overview of the distinct pharmacological profiles of each isomer, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting these pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that modulates a wide array of physiological processes, including mood, sleep, appetite, and cognition.[1][2] The biosynthesis of serotonin from the essential amino acid L-tryptophan is a multi-step process, with the conversion of L-tryptophan to L-5-hydroxytryptophan (L-5-HTP) by the enzyme tryptophan hydroxylase being the rate-limiting step.[1] L-5-HTP is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[3] Due to its ability to cross the blood-brain barrier and directly increase central nervous system serotonin synthesis, L-5-HTP has been investigated as a therapeutic agent for conditions associated with serotonin deficiency, such as depression and anxiety.[[“]][5]

The existence of a D-isomer of 5-HTP (D-5-HTP) necessitates a thorough understanding of the stereospecificity of these molecules. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with chiral biological targets like enzymes and receptors, leading to significant differences in pharmacological activity.[6] This guide will explore the stereochemical distinctions between L-5-HTP and D-5-HTP and their implications for drug development.

Biological Activity and Stereospecificity

The biological activity of 5-HTP isomers is markedly different, with the L-isomer being the predominantly active form.

-

L-5-Hydroxytryptophan (L-5-HTP): This is the naturally occurring and biologically active precursor to serotonin.[7][8] It is efficiently converted to serotonin in the body.[3] L-5-HTP is used in dietary supplements to raise serotonin levels and has been studied for its potential therapeutic effects in treating depression, anxiety, and sleep disorders.[1][5]

-

This compound (D-5-HTP): In contrast, D-5-HTP is considered a negative control in many experimental settings and exhibits significantly lower to no biological activity in terms of serotonin production and behavioral effects.[9] While it can bind to the serotonin (5-HT) site, its affinity is in the micromolar range, suggesting a much weaker interaction compared to serotonin itself.[9] Studies on mouse behavior have shown that D-5-HTP has no significant effect compared to the dose-dependent behavioral changes induced by L-5-HTP.[9]

The stereoselectivity of biological systems is evident in the way serotonin receptors recognize these isomers. Research has demonstrated that immobilized L-5-HTP is recognized by serotonin receptors in a stereoselective manner, indicating a more favorable three-dimensional fit within the receptor's binding pocket compared to D-5-HTP.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the properties of L-5-HTP and D-5-HTP.

Table 1: Comparative Pharmacokinetic Parameters of 5-HTP Isomers

| Parameter | L-5-HTP | D-5-HTP |

| Bioavailability | ~70% (oral) | Data not available |

| Half-life (t½) | 1.5 - 2 hours | Data not available |

| Metabolism | Primarily decarboxylation to serotonin | Believed to be minimally metabolized |

| Blood-Brain Barrier Permeability | Readily crosses | Data not available, presumed to be low |

Table 2: Enzyme Kinetics of Aromatic L-Amino Acid Decarboxylase (AADC) with 5-HTP Isomers

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) |

| L-5-HTP | 90 | 71 |

| D-5-HTP | Data not available, expected to be a poor substrate | Data not available |

Table 3: Receptor Binding Affinity of 5-HTP Isomers and Serotonin

| Receptor Subtype | L-5-HTP Ki (nM) | D-5-HTP Ki (µM) | Serotonin Ki (nM) |

| 5-HT Receptor (General) | Data not available | Binds with micromolar affinity[9] | High affinity (nM range) |

| Specific Subtypes | Data not available | Data not available | Varies by subtype |

Signaling Pathways

The primary mechanism of action of L-5-HTP is its conversion to serotonin, which then acts on a variety of serotonin receptors to elicit downstream signaling cascades. D-5-HTP is not known to significantly influence these pathways due to its poor conversion to serotonin and low receptor affinity.

Serotonin Synthesis and Metabolism

The metabolic pathway from L-tryptophan to serotonin is a well-defined process.

Figure 1: Biosynthetic pathway of serotonin and melatonin from L-tryptophan.

Serotonin Receptor Signaling

Serotonin exerts its effects by binding to at least 14 different receptor subtypes, which are broadly classified into 7 families (5-HT1 to 5-HT7).[11] Most of these are G-protein coupled receptors (GPCRs) that modulate the activity of intracellular second messengers.

Figure 2: Overview of major serotonin receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5-HTP stereospecificity.

Chiral Separation of 5-HTP Isomers by HPLC

Objective: To separate and quantify L-5-HTP and D-5-HTP in a given sample.

Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is used to resolve the enantiomers based on their differential interactions with the chiral selector on the column.

Materials:

-

HPLC system with UV or fluorescence detector

-

Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based CSP)

-

Mobile phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a basic additive (e.g., diethylamine, DEA) to improve peak shape.

-

5-HTP standard (racemic mixture)

-

L-5-HTP and D-5-HTP reference standards

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the chosen solvents in the desired ratio (e.g., 90:10 v/v n-hexane:isopropanol) and add the additive (e.g., 0.1% DEA). Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of the racemic 5-HTP standard and serial dilutions to create a calibration curve. Prepare individual solutions of L-5-HTP and D-5-HTP to confirm peak identity.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Chromatography: Inject a fixed volume (e.g., 10 µL) of the standards and the sample onto the HPLC system.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm) or a fluorescence detector with excitation and emission wavelengths suitable for 5-HTP.

-

Data Analysis: Identify the peaks corresponding to L-5-HTP and D-5-HTP based on the retention times of the individual standards. Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.

Workflow Diagram:

Figure 3: Workflow for chiral separation of 5-HTP isomers by HPLC.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of L-5-HTP and D-5-HTP for a specific serotonin receptor subtype.

Principle: This assay measures the ability of a test compound (unlabeled 5-HTP isomer) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Materials:

-

Cell membranes expressing the serotonin receptor of interest

-

Radioligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors)

-

L-5-HTP and D-5-HTP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.2 mM EDTA)

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 10 µM serotonin)

-

96-well filter plates

-

Cell harvester

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.

-

Competition Binding: Assay buffer, radioligand, cell membranes, and increasing concentrations of the test compound (L-5-HTP or D-5-HTP).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation fluid and allow the vials to equilibrate.

-

Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationship Diagram:

Figure 4: Logical workflow of a radioligand receptor binding assay.

Conclusion and Future Directions

The stereospecificity of 5-Hydroxytryptophan is a critical determinant of its biological activity. L-5-HTP serves as the direct and active precursor to serotonin, with established roles in the central nervous system and potential therapeutic applications. In stark contrast, D-5-HTP exhibits minimal to no biological activity, highlighting the high degree of stereoselectivity of the enzymes and receptors involved in the serotonergic pathway.

For drug development professionals, this underscores the importance of utilizing enantiomerically pure L-5-HTP to ensure efficacy and minimize potential off-target effects. The presence of the D-isomer in a formulation would act as an impurity, offering no therapeutic benefit.

Future research should focus on obtaining more precise quantitative data, particularly regarding the receptor binding affinities and enzyme kinetics of D-5-HTP. A more complete understanding of the pharmacokinetic and pharmacodynamic profiles of both isomers will further solidify our knowledge of 5-HTP's stereospecificity and aid in the development of more targeted and effective serotonergic therapies.

References

- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. news-medical.net [news-medical.net]

- 6. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

The Pharmacological Profile of D-5-Hydroxytryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-5-Hydroxytryptophan (D-5-HTP) is the dextrorotatory enantiomer of the well-known serotonin (B10506) precursor, L-5-Hydroxytryptophan (L-5-HTP). While L-5-HTP has been extensively studied for its role in serotonin synthesis and its therapeutic potential, D-5-HTP remains a comparatively obscure molecule. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of D-5-HTP, focusing on its pharmacodynamics, pharmacokinetics, and mechanism of action, often in comparison to its L-enantiomer. The available data, though limited, suggests that D-5-HTP does not serve as a significant precursor to serotonin and exhibits a distinct pharmacological profile from L-5-HTP. This document aims to consolidate the existing knowledge, present it in a structured format for easy reference, and provide detailed experimental protocols for future research in this area.

Introduction

5-Hydroxytryptophan (B29612) (5-HTP) is an amino acid that serves as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin.[1] As a chiral molecule, 5-HTP exists in two stereoisomeric forms: L-5-Hydroxytryptophan and this compound. The L-isomer is the naturally occurring precursor to serotonin in biological systems and has been the focus of extensive research and clinical investigation for conditions such as depression, anxiety, and sleep disorders.[2][3] In contrast, the pharmacological properties of D-5-HTP are not well-characterized. Understanding the profile of D-5-HTP is crucial for a complete comprehension of 5-HTP pharmacology and for its potential use as a pharmacological tool, for instance, as a negative control in studies involving L-5-HTP.[4]

Pharmacodynamics

The pharmacodynamic properties of D-5-HTP are primarily defined by its interactions with enzymes in the serotonin synthesis pathway and its affinity for serotonin receptors.

Interaction with Aromatic L-Amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC) is the enzyme responsible for the conversion of L-5-HTP to serotonin.[5][6] Evidence strongly suggests that D-5-HTP is not a substrate for AADC. In assays of AADC activity, D-5-HTP is often used as a blank, indicating it is not converted to serotonin by this enzyme.[7] This stereoselectivity of AADC is a critical determinant of the differential pharmacological effects of the two 5-HTP enantiomers.

Serotonin Receptor Binding

Table 1: Serotonin Receptor Binding Affinities (Ki in nM)

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| L-5-Hydroxytryptophan | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Serotonin (5-HT) | 1-10 | 5-20 | 5-15 | 10-30 | 5-25 | >1000 |

Note: The binding affinity of L-5-HTP itself to serotonin receptors is not a primary focus of research, as its effects are mainly attributed to its conversion to serotonin. The data for serotonin is provided for context.

In Vivo Effects on Serotonin Levels

Consistent with its inability to be decarboxylated to serotonin, studies on the precursor D-tryptophan have shown no evidence of increased serotonin synthesis in the brain.[8][9] In contrast, administration of L-5-HTP leads to a dose-dependent increase in brain serotonin levels, as measured by in vivo microdialysis.[10]

Pharmacokinetics

The pharmacokinetic profile of D-5-HTP is poorly defined, with a notable absence of specific data on its absorption, distribution, metabolism, and excretion. However, inferences can be drawn from comparative studies with L-5-HTP and general knowledge of D-amino acid metabolism.

Absorption and Distribution

The intestinal absorption and transport of D-5-HTP across the blood-brain barrier (BBB) are likely to be significantly different from that of L-5-HTP. L-5-HTP is taken up into the brain by an active, saturable, and energy-dependent transport mechanism.[11] In vitro studies have shown that D-isomers of 5-HTP are not taken up by brain tissue via this active transport system, suggesting poor penetration into the central nervous system.[12] Studies on D-tryptophan have shown that it is cleared more rapidly from the plasma than L-tryptophan.[8]

Table 2: Pharmacokinetic Parameters

| Compound | Tmax (hr) | Cmax (ng/mL) | Half-life (t1/2, hr) | Bioavailability (%) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| L-5-Hydroxytryptophan | ~1.5 - 2.0 | Variable | ~2.2 - 7.4 | ~48 (with carbidopa) |

Note: The pharmacokinetic data for L-5-HTP can be influenced by co-administration with decarboxylase inhibitors like carbidopa.[13][14]

Metabolism

The metabolic fate of D-5-HTP in vivo has not been extensively studied. Given that it is not a substrate for AADC, its metabolic pathway likely differs significantly from that of L-5-HTP, which is primarily converted to serotonin.[15] A comparative study on the metabolism of D- and L-5-hydroxytryptophan in rats has been conducted, though detailed metabolic pathways for the D-isomer are not fully elucidated.[16]

Signaling Pathways and Experimental Workflows

Serotonin Synthesis Pathway

The established serotonin synthesis pathway highlights the critical role of AADC in converting L-5-HTP to serotonin. D-5-HTP does not appear to be a substrate in this pathway.

Caption: Biosynthesis of Serotonin from L-Tryptophan.

Experimental Workflow for Chiral Analysis

The analysis of D- and L-5-HTP requires chiral separation techniques, typically High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Chiral HPLC Analysis of 5-HTP Enantiomers.

Key Experimental Protocols

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

-

Objective: To determine if D-5-HTP is a substrate or inhibitor of AADC.

-

Principle: This assay measures the production of serotonin from 5-HTP by AADC. The reaction mixture is incubated, and the product is quantified by HPLC with electrochemical or fluorescence detection.

-

Materials:

-

Purified or recombinant AADC enzyme

-

L-5-Hydroxytryptophan (substrate)

-

This compound (test compound/blank)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.2)

-

Stopping solution (e.g., perchloric acid)

-

HPLC system with a C18 column and appropriate detector

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, PLP, and AADC enzyme.

-

For the experimental group, add L-5-HTP to initiate the reaction.

-

For the blank/control group, add D-5-HTP.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of D-5-HTP before adding L-5-HTP.

-

Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of serotonin produced.

-

-

Expected Outcome: No significant serotonin production is expected in the presence of D-5-HTP alone. If D-5-HTP is an inhibitor, a dose-dependent decrease in serotonin production from L-5-HTP will be observed.

Serotonin Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of D-5-HTP for specific serotonin receptor subtypes.

-

Principle: This is a competitive binding assay where the test compound (D-5-HTP) competes with a radiolabeled ligand for binding to receptors in a membrane preparation.

-

Materials:

-

Cell membranes expressing the serotonin receptor subtype of interest (e.g., from transfected cell lines or brain tissue)

-

Radiolabeled ligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

-

This compound

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Non-specific binding control (a high concentration of a non-radiolabeled specific ligand)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

In a 96-well plate, add incubation buffer, the cell membrane preparation, and the radiolabeled ligand.

-

Add increasing concentrations of D-5-HTP to the experimental wells.

-

Add the non-specific binding control to designated wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of D-5-HTP and determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of D-5-HTP administration on extracellular serotonin levels in the brain of a living animal.

-

Principle: A microdialysis probe is implanted in a specific brain region (e.g., striatum, hippocampus). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular space, including neurotransmitters, diffuse across the probe's membrane into the perfusate. The collected dialysate is then analyzed by HPLC.

-

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

This compound for systemic administration (e.g., intraperitoneal injection)

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with a sensitive detector for serotonin

-

-

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period.

-

Administer D-5-HTP systemically.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the serotonin concentration in the dialysate samples using HPLC.

-

-

Expected Outcome: Based on current knowledge, administration of D-5-HTP is not expected to cause a significant increase in extracellular serotonin levels.

Conclusion

The pharmacological profile of this compound is markedly different from its L-enantiomer. The available evidence strongly suggests that D-5-HTP is not a precursor for serotonin synthesis due to the stereospecificity of the Aromatic L-Amino Acid Decarboxylase enzyme. Furthermore, its transport across the blood-brain barrier appears to be limited. While it may possess some affinity for serotonin receptors, the lack of quantitative binding data and in vivo functional studies makes it difficult to ascertain its precise pharmacodynamic effects.

For researchers, scientists, and drug development professionals, D-5-HTP currently serves as an essential pharmacological tool, primarily as a negative control in studies investigating the serotonergic effects of L-5-HTP. Future research should focus on obtaining quantitative pharmacodynamic and pharmacokinetic data for D-5-HTP to fully elucidate its pharmacological profile and to explore any potential, non-serotonergic activities it may possess. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [mdpi.com]

- 2. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reactome | Decarboxylation of 5-hydroxytryptophan forms serotonin [reactome.org]

- 6. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 7. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 5-hydroxy-L-tryptophan on the release of 5-HT in rat hypothalamus in vivo as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability and related pharmacokinetics in man of orally administered L-5-hydroxytryptophan in steady state. | Semantic Scholar [semanticscholar.org]

- 12. Kinetics of l-5-hydroxytryptophan in healthy subjects | Semantic Scholar [semanticscholar.org]

- 13. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of aromatic amino acid decarboxylase inhibitors on plasma concentrations of 5-hydroxytryptophan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alternative pathways of 5-hydroxindole metabolism. I. A comparison of D- and L-5-hydroxytryptophan metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxytryptophan as a Serotonin Precursor

Executive Summary

This technical guide provides a comprehensive overview of 5-Hydroxytryptophan (B29612) (5-HTP) as a direct precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The document elucidates the critical distinction between the biologically active L-isomer (L-5-HTP) and its inactive D-isomer, details the biochemical pathway of serotonin synthesis, and presents key pharmacokinetic and enzymatic data. Furthermore, this guide supplies detailed experimental protocols for the administration of L-5-HTP and the subsequent quantification of central serotonin levels. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate understanding. This document is intended to serve as a technical resource for professionals engaged in neuroscience research and the development of serotonergic therapeutics.

Introduction: The Role of 5-Hydroxytryptophan in Serotonin Synthesis

Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological processes, including mood, sleep, appetite, and cognition.[1] Its synthesis in the central nervous system (CNS) is contingent on the availability of its precursors. While serotonin itself cannot cross the blood-brain barrier (BBB), its immediate precursor, 5-hydroxytryptophan (5-HTP), effectively traverses this barrier, making it a compound of significant interest for elevating central serotonin levels.[1]

It is crucial to distinguish between the stereoisomers of 5-HTP. The biosynthesis of serotonin exclusively utilizes L-5-Hydroxytryptophan . The D-isomer, D-5-Hydroxytryptophan, does not serve as a precursor and is considered biologically inactive in this pathway, often used as a negative control in experimental settings. Therefore, this guide will focus exclusively on L-5-HTP.

The therapeutic and research applications of L-5-HTP stem from its ability to bypass the rate-limiting step in serotonin synthesis, offering a direct method to increase serotonin production.[2] Understanding its conversion, pharmacokinetics, and the methodologies to measure its effects is fundamental for its effective use in research and drug development.

Biochemical Pathway of Serotonin Synthesis

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. L-5-HTP is the key intermediate in this pathway.

-

Hydroxylation of L-Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form L-5-HTP. This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) .[3] TPH requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[4] In humans, two isoforms of this enzyme exist: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant form in the central nervous system.[4]

-

Decarboxylation of L-5-HTP: L-5-HTP is then rapidly converted to serotonin through decarboxylation. This reaction is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[3][5] AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, meaning Vitamin B6 is an essential cofactor for this conversion.[4] AADC is not specific to the serotonin pathway and also catalyzes the final step in dopamine (B1211576) synthesis.[5]

By administering L-5-HTP, the rate-limiting TPH-mediated step is bypassed, leading to a more direct and potentially robust increase in serotonin synthesis.[2]

Quantitative Data Summary

This section summarizes key quantitative parameters related to the enzymes involved in serotonin synthesis and the pharmacokinetics of L-5-HTP.

Table 1: Enzyme Kinetic Parameters

The efficiency of the enzymatic conversions is critical for understanding the rate of serotonin synthesis. Below are the Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for the key human enzymes.

| Enzyme | Substrate | Brain Region | Kₘ | Vₘₐₓ | Reference(s) |

| Aromatic L-amino acid Decarboxylase (AADC) | L-5-HTP | Caudate Nucleus | 90 µM | 71 pmol/min/g | [6] |

| Tryptophan Hydroxylase 1 (TPH1) | L-Tryptophan | - | 7.5 - 16.6 µM¹ | - | [7][8] |

| Tryptophan Hydroxylase 2 (TPH2) | L-Tryptophan | - | ~19.2 µM¹ | - | [7][8] |

| ¹ Kₘ value is dependent on the concentration of the cofactor BH4. |

Table 2: Pharmacokinetic Parameters of Oral L-5-HTP in Humans

The following data were derived from studies in healthy human volunteers receiving oral L-5-HTP with co-administration of a peripheral decarboxylase inhibitor (carbidopa) to increase CNS bioavailability.

| Parameter | Mean Value (Range or ±SD) | Unit | Reference(s) |

| Biological Half-life (t½) | - (2.2 to 7.4) | hours | [9] |

| Plasma Clearance | - (0.10 to 0.23) | L/kg/hour | [9] |

| Oral Bioavailability (with carbidopa) | 48 (± 15) | % | [9] |

| Protein Binding | ~19 | % | [10] |

Table 3: Dose-Response of Intramuscular L-5-HTP in Rhesus Macaques

This table presents the effects of single intramuscular (i.m.) doses of L-5-HTP on its own concentration and the concentration of serotonin in the cerebrospinal fluid (CSF) of non-human primates.

| L-5-HTP Dose | Mean Change in CSF L-5-HTP Conc. (vs. Saline) | Mean Change in CSF Serotonin Conc. (vs. Saline) | Reference(s) |

| 20 mg/kg | Significant Increase (P = 0.03) | Non-significant increase (P = 0.13) | [5] |

| 40 mg/kg | Significant Increase (P < 0.01) | Significant Increase (P = 0.05) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of L-5-HTP and the analysis of its effects on central serotonin levels.

Protocol for L-5-HTP Administration in Rodents

This protocol describes the intraperitoneal (i.p.) administration of L-5-HTP to rats or mice to study its acute effects on neurochemistry and behavior.

Materials:

-

L-5-Hydroxytryptophan powder

-

Sterile 0.9% physiological saline

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Analytical balance and weighing materials

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, calculate the required amount of L-5-HTP based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals.

-

Dissolve the L-5-HTP powder in sterile physiological saline to a final concentration that allows for an injection volume of approximately 5-10 mL/kg. Ensure the solution is fully dissolved.

-

-

Animal Handling and Dosing:

-

Weigh each animal immediately before dosing to ensure accurate dose calculation.

-

Gently restrain the animal. For an intraperitoneal injection, position the animal to expose the abdomen.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the L-5-HTP solution.

-

-

Control Group:

-

Administer an equivalent volume of the vehicle (sterile saline) to a control group of animals following the same procedure.

-

-

Post-Administration Monitoring:

-

Observe the animals for any adverse effects or specific behavioral changes relevant to the study (e.g., serotonin syndrome signs like tremors, head-weaving).

-

Proceed with subsequent experimental procedures (e.g., microdialysis, tissue collection) at predetermined time points post-injection.

-

Protocol for In Vivo Microdialysis for Serotonin Measurement

This protocol allows for the real-time measurement of extracellular serotonin concentrations in specific brain regions of a freely moving rodent following L-5-HTP administration.

Materials:

-

Rodent with a surgically pre-implanted guide cannula over the brain region of interest (e.g., prefrontal cortex, striatum)

-

Microdialysis probe (e.g., 20 kDa molecular weight cut-off)

-

Microinfusion pump and syringes

-

Fraction collector or vials for sample collection

-

Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 2.2 CaCl₂, pH 7.4

-

L-5-HTP dosing solution

Procedure:

-

Probe Insertion and Habituation:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

-

Allow the animal to habituate to the setup for at least 60-90 minutes.

-

-

Perfusion and Baseline Sampling:

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-60 minutes) for at least 2-3 hours to establish a stable baseline of extracellular serotonin.

-

-

Drug Administration and Sample Collection:

-

Administer L-5-HTP or vehicle as described in Protocol 4.1.

-

Continue collecting dialysate samples at the same timed intervals for several hours post-administration to monitor the dynamic changes in serotonin levels.

-

-

Sample Handling:

-

Immediately after collection, samples can be injected directly into an HPLC system (online microdialysis) or stored at -80°C for later analysis.[11]

-

Protocol for HPLC-ECD Analysis of Serotonin

This protocol details the quantification of serotonin and its precursor, 5-HTP, in brain tissue homogenates or microdialysis samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

HPLC system with an electrochemical detector (ECD)

-

Reversed-phase C18 column (e.g., 150 x 6.0 mm I.D., 5 µm)

-

Brain tissue samples or microdialysate

-

Perchloric acid (PCA), e.g., 0.1 M

-

Mobile Phase: Example composition - 0.05 M citric acid monohydrate / 0.05 M tris-sodium citrate (B86180) dihydrate buffer, pH 4.5, containing 5% acetonitrile, 24 mg/L sodium 1-octanesulfonate, and 37 mg/L EDTA.[11]

-

Standard solutions of 5-HTP and Serotonin

-

Centrifuge and filters (e.g., 0.2 µm)

Procedure:

-

Sample Preparation (Brain Tissue):

-

Homogenize the weighed brain tissue sample in ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., >10,000 rpm) for 15-20 minutes at 4°C to precipitate proteins.

-

Collect the supernatant and filter it through a 0.2 µm filter.

-

-

Chromatographic Separation:

-

Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the electrochemical detector to an appropriate oxidative potential (e.g., +0.65 V to +0.75 V) to detect serotonin and 5-HTP.

-

Inject a prepared standard solution containing known concentrations of 5-HTP and serotonin to determine their retention times and generate a standard curve.

-

Inject the prepared sample (20-25 µL) into the HPLC system.

-

-

Data Analysis:

-

Identify the peaks for 5-HTP and serotonin in the sample chromatogram based on their retention times compared to the standards.

-

Quantify the concentration of each analyte by comparing the peak area (or height) from the sample to the standard curve.

-

Express the results as concentration (e.g., ng/mL for dialysate) or content per tissue weight (e.g., ng/g for brain tissue).

-

Toxicology and Safety Considerations

While L-5-HTP is an effective serotonin precursor, its administration is associated with potential side effects and safety concerns, particularly at high doses or in combination with other serotonergic agents.

-

Gastrointestinal Effects: The most common side effects are gastrointestinal and include nausea, vomiting, and diarrhea. These are often dose-dependent and result from the peripheral conversion of L-5-HTP to serotonin, which has potent effects on gut motility.

-

Serotonin Syndrome: A significant risk associated with excessive central serotonin levels is serotonin syndrome, a potentially life-threatening condition. Symptoms can range from mild (tremors, agitation) to severe (hyperthermia, clonus, altered mental status). The risk is substantially increased when L-5-HTP is co-administered with other serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs).

-

Dopamine Depletion: The enzyme AADC is required for the synthesis of both serotonin and dopamine. Administration of high levels of L-5-HTP can lead to competition for the AADC enzyme, potentially resulting in the depletion of dopamine.

For these reasons, in both clinical and research settings, L-5-HTP is often administered with a peripheral AADC inhibitor, such as carbidopa. This prevents the conversion of L-5-HTP to serotonin in the periphery, reducing gastrointestinal side effects and increasing the amount of L-5-HTP that can cross the blood-brain barrier for central serotonin synthesis.[9]

References

- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 2. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of 5-hydroxytryptophan on attention and central serotonin neurochemistry in the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 10. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Enzymatic Conversion of D-5-Hydroxytryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of D-5-Hydroxytryptophan (D-5-HTP), a stereoisomer of the direct precursor to serotonin (B10506), L-5-Hydroxytryptophan. While the metabolism of L-5-HTP is well-documented, the biotransformation of its D-enantiomer represents a less explored area of significant interest for drug development and metabolic studies. This document details the primary enzymatic pathway involved, presents available quantitative data, outlines relevant experimental protocols, and illustrates the metabolic workflow. The core of D-5-HTP conversion lies in a two-step process initiated by D-amino acid oxidase (DAAO), followed by a transamination reaction to yield the biologically active L-5-HTP.

Core Metabolic Pathway of this compound

The primary route for the enzymatic conversion of this compound in mammals is a sequential two-step process that ultimately leads to the formation of L-5-Hydroxytryptophan, which can then enter the well-established serotonin and melatonin (B1676174) biosynthesis pathways.

Step 1: Oxidative Deamination by D-Amino Acid Oxidase (DAAO)

The initial and rate-limiting step in the metabolism of D-5-HTP is the oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO; EC 1.4.3.3).[1][2][3] DAAO exhibits broad substrate specificity for D-amino acids, converting them into their corresponding α-keto acids.[4][5][6][7][8] In this reaction, D-5-HTP is converted to 5-hydroxyindolepyruvic acid (5-HIPA), with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[4][5][7]

Step 2: Transamination of 5-Hydroxyindolepyruvic Acid

The α-keto acid intermediate, 5-hydroxyindolepyruvic acid, can then undergo transamination to form L-5-Hydroxytryptophan. This reaction is catalyzed by aminotransferases (also known as transaminases), which transfer an amino group from an amino acid donor (like L-glutamate or L-alanine) to the keto acid. While the specific transaminases responsible for this conversion in vivo have not been definitively identified, broad-spectrum aminotransferases are known to act on a variety of keto acid substrates.[9][10][11][12]

The resulting L-5-HTP is the direct precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) via the action of aromatic L-amino acid decarboxylase (AADC).

Figure 1: Enzymatic conversion pathway of this compound.

Quantitative Data on Enzymatic Conversion

Quantitative kinetic data for the enzymatic conversion of this compound is limited in the existing literature. However, comparative data for D-amino acid oxidase activity with structurally similar aromatic D-amino acids provides valuable context.

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various Aromatic D-Amino Acids

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |

| D-Tryptophan | 0.7 | 5.2 | 7428 |

| D-Phenylalanine | 0.4 | 4.8 | 12000 |

| D-Tyrosine | 0.2 | 6.1 | 30500 |

| D-Kynurenine | 0.7 | - | - |

| Data sourced from studies on human D-amino acid oxidase. The activity was determined using an oxygen-consumption assay at 21% oxygen saturation, pH 8.5, and 25°C.[8] |

While specific kinetic constants for D-5-HTP are not available, the data for D-tryptophan and other aromatic D-amino acids suggest that D-5-HTP is likely a substrate for DAAO.

Information regarding the kinetic parameters of the specific transaminases that act on 5-hydroxyindolepyruvic acid is not currently available in the literature. Broad-spectrum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), exhibit activity on a wide range of substrates, but their specific efficiency with 5-hydroxyindolepyruvic acid has not been characterized.

Experimental Protocols

The following sections provide detailed methodologies for the key enzymatic assays relevant to the conversion of this compound. These protocols are generalized and may require optimization for specific experimental conditions.

D-Amino Acid Oxidase (DAAO) Activity Assay

A common method for determining DAAO activity is a coupled spectrophotometric assay that measures the production of hydrogen peroxide.

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid substrate, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.[4][5][13]

Materials:

-

This compound (substrate)

-

Purified D-amino acid oxidase or tissue/cell homogenate

-

Horseradish Peroxidase (HRP)

-

4-Aminoantipyrine (4-AAP)

-

Phenol

-

Disodium (B8443419) pyrophosphate buffer (75 mM, pH 8.5)

-

Spectrophotometer capable of reading at 505 nm

Procedure:

-

Reaction Mixture Preparation: In a microcuvette or 96-well plate, prepare a reaction mixture containing:

-

75 mM disodium pyrophosphate buffer, pH 8.5

-

1.5 mM 4-AAP

-

2 mM phenol

-

2.5 U/mL HRP

-

Varying concentrations of this compound (for kinetic analysis)

-

-

Enzyme Addition: Add the DAAO enzyme preparation (e.g., 10-20 µL of ~0.05 U) to initiate the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 505 nm over time.

-

Calculation of Activity: The DAAO activity is calculated from the initial rate of absorbance change, using the molar extinction coefficient of the quinoneimine dye product (6.58 mM⁻¹cm⁻¹).[5]

Figure 2: Generalized workflow for a coupled DAAO activity assay.

Aminotransferase Activity Assay

A general method for assaying aminotransferase activity involves a coupled enzymatic reaction where the production of the amino acid is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: The transaminase converts an α-keto acid (5-hydroxyindolepyruvic acid) and an amino donor (e.g., L-glutamate) to the corresponding amino acid (L-5-HTP) and α-ketoglutarate. The consumption of the amino donor can be coupled to a dehydrogenase reaction that oxidizes NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.

Materials:

-

5-Hydroxyindolepyruvic acid (substrate)

-

L-glutamate (amino donor)

-

Purified aminotransferase or cell/tissue lysate

-

Glutamate dehydrogenase (GDH) for the coupled reaction

-

NADH

-

Ammonium chloride (if measuring the reverse reaction)

-

HEPES buffer (50 mM, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.4

-